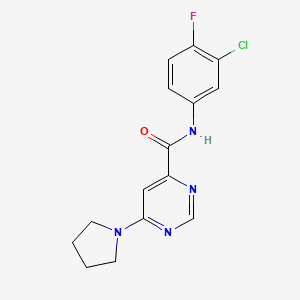

N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Description

BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN4O/c16-11-7-10(3-4-12(11)17)20-15(22)13-8-14(19-9-18-13)21-5-1-2-6-21/h3-4,7-9H,1-2,5-6H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWHYAHOUABNIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a pyrrolidine moiety and a chlorofluorophenyl group. This structural configuration is significant for its interaction with biological targets.

Antibacterial Activity

Research indicates that pyrimidine derivatives exhibit notable antibacterial properties. In vitro studies have shown that N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide demonstrates effective inhibition against various Gram-positive and Gram-negative bacteria.

Findings:

- Minimum Inhibitory Concentration (MIC) values were reported in the range of 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- The compound exhibited complete bactericidal activity within 8 hours against these strains, indicating a rapid action mechanism .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against common pathogens such as Candida albicans.

Findings:

- MIC values ranged from 16.69 to 78.23 µM against C. albicans, demonstrating moderate antifungal efficacy .

- The presence of halogen substituents in the structure appears to enhance both antibacterial and antifungal activities, suggesting a structure-activity relationship (SAR) that merits further investigation .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies indicate that it may inhibit cancer cell proliferation through various mechanisms.

Case Studies:

- Synergistic Effects : Research has indicated that combining this compound with other agents can lead to enhanced therapeutic effects against proliferative diseases .

- Mechanistic Insights : The compound's interaction with specific cellular pathways involved in cancer progression is under investigation, with preliminary results suggesting inhibition of key signaling pathways .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus, E. coli | 0.0039 - 0.025 mg/mL | Rapid bactericidal action |

| Antifungal | Candida albicans | 16.69 - 78.23 µM | Moderate antifungal efficacy |

| Anticancer | Various cancer cell lines | Not specified | Potential inhibition of cancer pathways |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide exhibit promising anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines.

These findings suggest that the compound may possess similar efficacy against specific cancer types, warranting further investigation into its potential as an anticancer agent.

Antimicrobial Activity

Preliminary studies suggest that N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide may inhibit the growth of certain bacterial strains. However, detailed data on its antimicrobial efficacy remains limited and requires further exploration.

Neuropathic Pain Management

A related compound has been evaluated for its ability to block voltage-gated sodium channels, which are implicated in neuropathic pain management. This suggests a potential therapeutic application for N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in pain relief strategies.

Pharmacological Evaluation

A pharmacological evaluation of related compounds has demonstrated their ability to modulate key biological pathways, indicating that N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide may also exhibit similar properties.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors, including the formation of the pyrimidine and pyrrolidine rings followed by functionalization and coupling with the carboxamide group.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, and what critical reaction parameters must be controlled?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with pyrimidine core functionalization. Key steps include:

- Coupling Reactions : Amide bond formation between the pyrimidine carboxylic acid derivative and the 3-chloro-4-fluoroaniline moiety, using coupling agents like HATU or EDCI in anhydrous DMF or DCM under nitrogen .

- Pyrrolidine Substitution : Introducing the pyrrolidine group via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .

- Critical Parameters :

Basic: Which analytical techniques are most robust for validating the structural and chemical purity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds, dihedral angles between pyrimidine and aryl rings) to confirm stereoelectronic effects .

- NMR Spectroscopy : F NMR to monitor fluorophenyl group integrity; H NMR for pyrrolidine ring conformation (e.g., coupling constants indicating chair vs. boat configurations) .

- HPLC-PDA/MS : Quantify purity (>98%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

Advanced: How do structural variations at the pyrrolidine or 3-chloro-4-fluorophenyl moieties modulate target binding affinity and selectivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Pyrrolidine Modifications : Replace pyrrolidine with piperidine or azetidine to assess steric effects on kinase binding. For example, bulkier groups reduce off-target activity in EGFR inhibitors .

- Halogen Substitution : Compare 3-chloro-4-fluoro with 3-bromo-4-iodo analogs to evaluate hydrophobic interactions. Fluorine’s electronegativity enhances binding to polar pockets (e.g., ATP-binding sites) .

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., EGFR, Src/Abl kinases) and validate with SPR binding assays .

Advanced: How can researchers resolve contradictions in crystallographic data between polymorphic forms of structurally related pyrimidine derivatives?

Methodological Answer:

- Polymorph Screening : Conduct solvent-mediated crystallization trials (e.g., using ethanol, acetone, or DMSO) to isolate distinct crystal forms .

- Thermal Analysis : Perform DSC/TGA to identify phase transitions and assess stability. For example, polymorphs with lower melting points may exhibit reduced bioavailability .

- Hydrogen Bond Analysis : Compare intramolecular interactions (e.g., N–H⋯N vs. C–H⋯O bonds) using Hirshfeld surfaces. Contradictions in dihedral angles (e.g., 12.8° vs. 5.2° in aryl-pyrimidine planes) may arise from lattice packing forces .

Advanced: What in vivo models are appropriate for evaluating the pharmacokinetic (PK) and antitumor efficacy of this compound?

Methodological Answer:

- Xenograft Models : Use immunodeficient mice implanted with human tumor lines (e.g., K562 leukemia) to assess tumor regression. Oral dosing (10–50 mg/kg) with plasma sampling for LC-MS/MS PK analysis (e.g., , AUC) .

- Toxicology Profiling : Monitor liver enzymes (ALT/AST) and hematological parameters to identify off-target effects. Compare with structurally related analogs to optimize therapeutic indices .

- BBB Penetration : For CNS targets, employ brain-plasma ratio studies in rodents and microdialysis to quantify unbound drug concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.